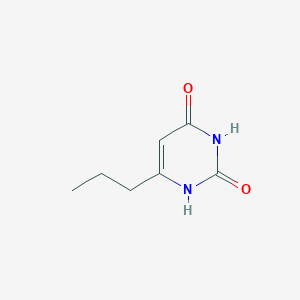

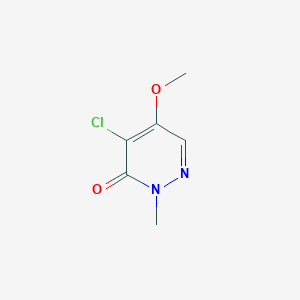

![molecular formula C32H16N8Ni B079017 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) CAS No. 14055-02-8](/img/structure/B79017.png)

2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Macrocyclic complexes with nickel(II) ions are of significant interest due to their fascinating chemical and physical properties. These compounds often exhibit unique coordination geometries and can participate in various chemical reactions, making them valuable for materials science, catalysis, and as models for biological systems.

Synthesis Analysis

The synthesis of such macrocyclic complexes typically involves the cyclization reactions of tetraamines with various dibromide or dinitrate precursors in the presence of nickel(II) ions. For instance, macrocyclic ligands like adamanzane have been synthesized and complexed with nickel(II), demonstrating the versatile chemistry involved in forming these intricate molecules (Broge et al., 2001).

Molecular Structure Analysis

The molecular structure of nickel(II) macrocyclic complexes is characterized by various coordination geometries, including square pyramidal and trigonal bipyramidal arrangements. These geometries are determined by the specific ligands involved and the metal ion's preferences. For example, the coordination geometry around nickel(II) can be distorted octahedral when complexed with certain macrocyclic ligands, highlighting the structural diversity of these compounds (Coulter et al., 2001).

Chemical Reactions and Properties

Nickel(II) macrocyclic complexes participate in various chemical reactions, including anation reactions and ligand dissociation processes. These reactions are influenced by the complex's structure and the surrounding conditions, such as temperature and solvent. The rates of these reactions can vary significantly, reflecting the complex interplay between the macrocyclic structure and its chemical environment (Broge et al., 2001).

Aplicaciones Científicas De Investigación

Complexation and Structural Investigations

Research on macrocyclic ligands, such as dioxotetraza and bis(dioxotetraaza) macrocycles, has shown significant interest in understanding their complexation behaviors, especially with copper(II) complexes. These studies reveal how structural variations in ligands can influence complexation sequences and mechanisms, leading to different types of complexes with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies. The formation of neutral complexes in aqueous solutions at physiological pH suggests their relevance in bioinorganic chemistry and potential therapeutic applications (Déchamps-Olivier et al., 2009).

Steric Effects in Macrobicyclic Complexes

The study of N-methylated macrobicyclic hexaamines with nickel(II) and copper(II) has highlighted the impact of steric effects on the coordination behavior of these complexes. Such research is crucial for designing metal complexes with specific coordination geometries and properties, which could be useful in various fields including catalysis, magnetic materials, and the development of new therapeutic agents (Bernhardt et al., 1994).

Synthesis and Characterization of Nickel(II) Complexes

The synthesis and characterization of pentadentate macrobicyclic ligand complexes with nickel(II) have been explored, showcasing the diverse structural possibilities and the impact of ligand design on metal coordination environments. These studies contribute to the broader understanding of coordination chemistry and its applications in areas such as catalysis, environmental remediation, and the synthesis of novel materials (Coulter et al., 2001).

Innovative Ligand Designs and Metal Complexation

The development of innovative ligand designs, such as concave dyestuffs and rigid seven-membered heterocycles, has implications for creating novel metal complexes with unique properties. These advancements open new pathways for research in materials science, photonics, and drug design, where the specific interactions between metals and ligands can lead to materials with novel optical, electronic, or biological properties (Berscheid & Vögtle, 1992; Svetlik et al., 1989).

Direcciones Futuras

Propiedades

Número CAS |

14055-02-8 |

|---|---|

Nombre del producto |

2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |

Fórmula molecular |

C32H16N8Ni |

Peso molecular |

571.2 g/mol |

Nombre IUPAC |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |

InChI |

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clave InChI |

LVIYYTJTOKJJOC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |

Otros números CAS |

26893-94-7 14055-02-8 |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

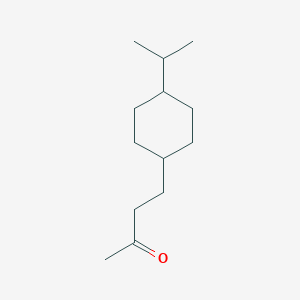

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

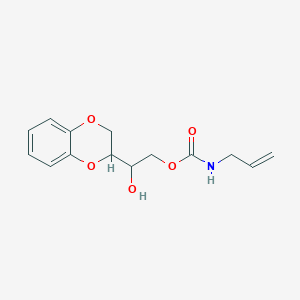

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)